molecular formula C15H15N3O4S B6084434 4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid

4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid

Katalognummer B6084434
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: WNIDCHXFKDRFIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid, commonly known as Co-trimoxazole, is a combination of two antibiotics, sulfamethoxazole, and trimethoprim. It is a widely used antibiotic that is used to treat various bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. Co-trimoxazole has been extensively studied for its mechanism of action, biochemistry, and physiological effects.

Wirkmechanismus

Co-trimoxazole works by inhibiting two enzymes that are essential for bacterial growth, dihydropteroate synthase and dihydrofolate reductase. Sulfamethoxazole inhibits dihydropteroate synthase, which is involved in the synthesis of folic acid, a vitamin essential for bacterial growth. Trimethoprim inhibits dihydrofolate reductase, which is involved in the conversion of dihydrofolic acid to tetrahydrofolic acid, another essential vitamin for bacterial growth. By inhibiting these two enzymes, Co-trimoxazole prevents the synthesis of folic acid and tetrahydrofolic acid, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Co-trimoxazole has been shown to have a broad spectrum of activity against various bacterial species. It has been shown to be effective against both gram-positive and gram-negative bacteria. Co-trimoxazole has also been shown to have a synergistic effect when used in combination with other antibiotics, such as aminoglycosides. Co-trimoxazole has a half-life of approximately 8-10 hours and is excreted primarily through the kidneys.

Vorteile Und Einschränkungen Für Laborexperimente

Co-trimoxazole is a widely used antibiotic that is readily available and relatively inexpensive. It has been extensively studied for its effectiveness in treating bacterial infections, and its mechanism of action is well understood. However, Co-trimoxazole has limitations for lab experiments. It can be difficult to obtain pure Co-trimoxazole, and its solubility in water is limited. Co-trimoxazole can also be toxic to certain cell lines, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of Co-trimoxazole. One area of research is the development of new formulations of Co-trimoxazole that are more soluble in water and less toxic to cell lines. Another area of research is the study of Co-trimoxazole in combination with other antibiotics to determine the optimal combination for the treatment of bacterial infections. Additionally, the use of Co-trimoxazole in the treatment of other infectious diseases, such as malaria, is an area of ongoing research. Finally, the use of Co-trimoxazole in the prevention of antibiotic resistance is an important area of future research.

Synthesemethoden

Co-trimoxazole is synthesized by combining sulfamethoxazole and trimethoprim. Sulfamethoxazole is synthesized by reacting p-aminobenzoic acid with methanesulfonyl chloride, followed by a reaction with 3,4-dimethylaniline. Trimethoprim is synthesized by reacting 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine with 4,6-dimethyl-2-(propylamino)pyrimidine.

Wissenschaftliche Forschungsanwendungen

Co-trimoxazole has been extensively studied for its effectiveness in treating bacterial infections. It has been used to treat various bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. Co-trimoxazole has also been studied for its effectiveness in treating opportunistic infections in patients with HIV/AIDS. It has been shown to be effective in preventing Pneumocystis jirovecii pneumonia and Toxoplasma gondii infections in these patients.

Eigenschaften

IUPAC Name

4-[[2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-9(2)16-15(18-13(8)20)23-7-12(19)17-11-5-3-10(4-6-11)14(21)22/h3-6H,7H2,1-2H3,(H,17,19)(H,21,22)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIDCHXFKDRFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(4-Hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.